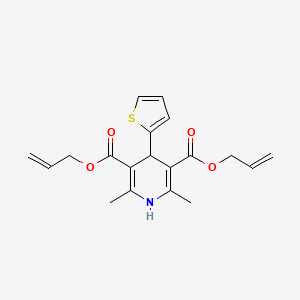

diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a pyridine ring substituted with thienyl and diallyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

Condensation Reaction: The initial step involves the condensation of an aldehyde (such as 2-thiophenecarboxaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. This reaction is usually carried out in ethanol under reflux conditions.

Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

Esterification: The final step involves the esterification of the carboxyl groups with allyl alcohol to form the diallyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

Oxidation: Pyridine derivatives with altered electronic properties.

Reduction: Piperidine derivatives with potential pharmacological activities.

Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to act on calcium channels, similar to other dihydropyridine derivatives. This interaction can modulate calcium influx in cells, affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the thienyl group, which can impart different electronic properties and potentially enhance its biological activity. Its diallyl ester groups also provide sites for further chemical modification, making it a versatile compound for drug development.

Biological Activity

Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS Number: 34082-25-2) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound based on diverse research findings.

- Molecular Formula : C19H21NO4S

- Molecular Weight : 359.44 g/mol

- SMILES Notation : C=CCOC(=O)C1=C(C)NC(=C(C1c1cccs1)C(=O)OCC=C)C

These properties indicate that the compound has a complex structure that may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of Hantzsch reaction techniques which are employed to synthesize various pyridine derivatives. This method generally results in high yields and can be modified to incorporate different substituents on the pyridine ring.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against a range of bacteria and fungi. A study highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting that the thienyl group may enhance this effect through increased lipophilicity and interaction with microbial membranes .

Antioxidant Properties

Antioxidant activity is another characteristic attributed to this class of compounds. The presence of multiple functional groups allows for effective scavenging of free radicals. In vitro studies have demonstrated that certain derivatives can significantly reduce oxidative stress markers in cell cultures .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anti-cancer properties of this compound. Results indicate that this compound exhibits selective cytotoxicity towards specific cancer cells while demonstrating lower toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- Antibacterial Efficacy : In a comparative study of several pyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The results showed that the compound significantly reduced DPPH radicals in a concentration-dependent manner .

- Cancer Cell Line Testing : A detailed investigation into its cytotoxic effects revealed that at concentrations above 20 µM, the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis .

Properties

IUPAC Name |

bis(prop-2-enyl) 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-5-9-23-18(21)15-12(3)20-13(4)16(19(22)24-10-6-2)17(15)14-8-7-11-25-14/h5-8,11,17,20H,1-2,9-10H2,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAPIJFUXOXCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CS2)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.